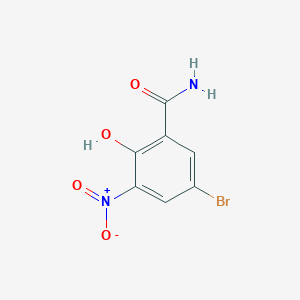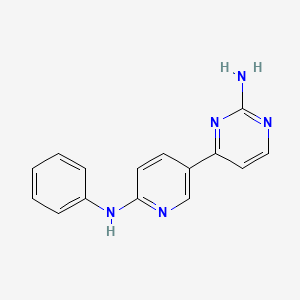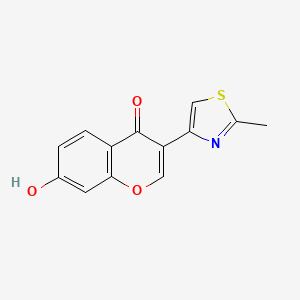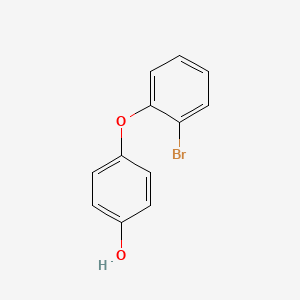
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (4-(2-(2-nitro-1H-imidazol-1-yl)éthyl)phényl)boronique est un composé qui présente un groupe acide boronique lié à un cycle phényle, qui est en outre substitué par un groupe 2-nitro-1H-imidazol-1-yl éthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (4-(2-(2-nitro-1H-imidazol-1-yl)éthyl)phényl)boronique implique généralement plusieurs étapes. Une approche courante consiste à commencer par la synthèse du cycle imidazole, suivie de l’introduction du groupe nitro et de la liaison éthyle. La dernière étape implique la formation du groupe acide boronique.
Synthèse de l’imidazole : Le cycle imidazole peut être synthétisé en utilisant une variété de méthodes, y compris la cyclisation d’amido-nitriles ou la réaction de triazoles avec des nitriles sous promotion de BF3·Et2O.
Introduction du groupe nitro : Le groupe nitro peut être introduit par des réactions de nitration, typiquement en utilisant de l’acide nitrique ou d’autres agents nitrants.
Formation de la liaison éthyle : La liaison éthyle peut être formée par des réactions d’alkylation, où un groupe éthyle est introduit dans le cycle imidazole.
Formation de l’acide boronique :
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide (4-(2-(2-nitro-1H-imidazol-1-yl)éthyl)phényl)boronique impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (4-(2-(2-nitro-1H-imidazol-1-yl)éthyl)phényl)boronique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Réduction : Le groupe acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Substitution : Le cycle imidazole peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Oxydation : Les réactifs courants incluent l’hydrogène gazeux avec un catalyseur au palladium.
Réduction : Les conditions typiques pour le couplage de Suzuki-Miyaura comprennent un catalyseur au palladium, une base (par exemple, le carbonate de potassium) et un solvant approprié (par exemple, l’éthanol).
Substitution : Des réactifs tels que les halogénures ou les agents alkylants peuvent être utilisés pour des réactions de substitution sur le cycle imidazole.
Principaux produits
Réduction du groupe nitro : Produit un dérivé substitué par une amine.
Couplage de Suzuki-Miyaura : Forme des composés biaryliques.
Réactions de substitution : Produit divers dérivés imidazole substitués.
Applications de la recherche scientifique
L’acide (4-(2-(2-nitro-1H-imidazol-1-yl)éthyl)phényl)boronique a plusieurs applications dans la recherche scientifique :
Médecine : Etudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Utilisé dans la synthèse de matériaux avancés, notamment des polymères et des catalyseurs.
Applications De Recherche Scientifique
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
Le mécanisme d’action de l’acide (4-(2-(2-nitro-1H-imidazol-1-yl)éthyl)phényl)boronique dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, modulant ainsi leur activité. Le groupe acide boronique est connu pour former des liaisons covalentes réversibles avec des diols et d’autres nucléophiles, qui peuvent être exploitées dans diverses applications biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-nitro-1H-imidazol-1-yl)éthan-1-ol : Structure similaire mais dépourvue du groupe acide boronique.
Dérivés de l’imidazole : Divers dérivés de l’imidazole avec différents substituants sur le cycle.
Unicité
L’acide (4-(2-(2-nitro-1H-imidazol-1-yl)éthyl)phényl)boronique est unique en raison de la présence à la fois du groupe acide boronique et du cycle imidazole substitué par un nitro.
Propriétés
Numéro CAS |
137756-88-8 |
|---|---|
Formule moléculaire |
C11H12BN3O4 |
Poids moléculaire |
261.04 g/mol |
Nom IUPAC |
[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2 |
Clé InChI |
FAEPTDPTTLFNSI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)





![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)



